(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
Description
(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (PPDA) is a competitive NMDA receptor antagonist with notable selectivity for GluN2C/D-containing receptors . Its molecular structure features a phenanthrene ring substituted at the 2-position, linked to a piperazine-2,3-dicarboxylic acid backbone (Fig. 1). PPDA is synthesized via Schotten-Baumann reactions between phenanthrene-2-carbonyl chloride and (2S,3R)-piperazine-2,3-dicarboxylic acid under controlled conditions .
PPDA exhibits high affinity for NMDA receptors (Ki = 0.11–0.13 µM at GluN2C/D subunits) and is widely used in neuroscience research to study synaptic plasticity, γ oscillations, and subunit-specific receptor roles .
Properties
IUPAC Name |
(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWXIZOMXGOTPP-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance efficiency and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenanthrene moiety can yield phenanthrenequinone, while reduction of the carboxylic acids can produce the corresponding alcohols or aldehydes .
Scientific Research Applications
(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes . The piperazine ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural Analogues
PBPD [(2S,3R)-1-(Biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic Acid]
- Structural Difference : Replaces the phenanthrene group with a biphenyl moiety.
- Pharmacological Impact : PBPD has moderate affinity (Ki = 3.4 µM at GluN2D) and exhibits a distinct selectivity profile, favoring GluN2B/D over GluN2A .
- Key Finding : Replacing biphenyl with phenanthrene (as in PPDA) enhances hydrophobicity and steric bulk, improving receptor binding by occupying a putative hydrophobic pocket .
UBP145 [(2R,3S)-1-(9-Bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic Acid]
- Structural Difference : Introduces a bromine atom at the 9-position of the phenanthrene ring.
- Pharmacological Impact : UBP145 shows >10-fold higher selectivity for GluN2D over PPDA, making it a superior tool for dissecting GluN2D-specific functions .
Pharmacological Profiles
Table 1: Affinity (Ki) and Selectivity of PPDA and Analogues
| Compound | GluN2A (µM) | GluN2B (µM) | GluN2C (µM) | GluN2D (µM) | Selectivity Ratio (GluN2C/D vs. GluN2A) |
|---|---|---|---|---|---|
| PPDA | 1.73 | 1.82 | 0.11 | 0.13 | 15.7 (GluN2C) / 13.3 (GluN2D) |
| PBPD | 6.20 | 0.95 | 3.40 | 4.30 | 0.55 (GluN2C) / 0.69 (GluN2D) |
| UBP145 | >100 | >100 | 0.32 | 0.08 | >312.5 (GluN2D) |
- PPDA vs. PBPD : PPDA exhibits 30–94-fold higher affinity for GluN2C/D subunits than PBPD, demonstrating the critical role of the phenanthrene group in enhancing subunit selectivity .
- PPDA vs. UBP145 : UBP145’s bromine substitution further optimizes selectivity, highlighting the tunability of phenanthrene-based antagonists .
Functional and Subunit Selectivity
- GluN2C/D Preference: PPDA preferentially inhibits GluN2C/D-containing NMDA receptors, with 3–10-fold higher selectivity over GluN2A/B . This contrasts with broad-spectrum antagonists like D-AP5, which non-selectively block all NMDA subtypes .
- Mechanism: PPDA acts as a competitive antagonist at the glutamate-binding site, unlike noncompetitive inhibitors (e.g., memantine) or voltage-dependent blockers (e.g., MK-801) .
Derivatives and Dual-Activity Compounds
- Noncompetitive Antagonists: Quinazolin-4-one derivatives (e.g., compounds 7–26) represent a structurally distinct class with noncompetitive, voltage-independent inhibition, contrasting PPDA’s competitive mechanism .
Biological Activity
(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid is a complex organic compound characterized by its unique structural features, including a phenanthrene moiety and a piperazine ring with two carboxylic acid groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 378.384 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets. The phenanthrene moiety is known for its ability to intercalate with DNA, which may influence gene expression and cellular processes. Additionally, the compound may modulate enzyme activity through binding interactions with specific receptors or enzymes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Compounds with phenanthrene structures often demonstrate antioxidant activities, potentially reducing oxidative stress in biological systems.
- Enzyme Modulation : The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and stability.
- Receptor Interaction : Preliminary studies suggest that this compound could act as a ligand for certain receptors, although detailed mechanisms are still under investigation.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound. For instance:
Comparative Analysis
The following table summarizes the structural features and potential biological activities of related compounds:
| Compound Name | Structure | Unique Features | Potential Biological Activities |
|---|---|---|---|
| Piperazine | Simple piperazine ring | Basic structure without additional functional groups | Limited biological activity |
| Phenanthrene Derivatives | Aromatic rings with various substituents | Known for antioxidant properties | Antioxidant activity |
| Dicarboxylic Acids | Two carboxylic acid groups | Commonly used in pharmaceuticals | Various metabolic roles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
